BenchChemオンラインストアへようこそ!

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Scaffold hopping Target selectivity Kinase inhibition

This 1,8-diazaspiro[4.5]decan-2-one derivative is a strategic fragment for CNS GPCR and kinase programs requiring opioid receptor counter-screening selectivity. Unlike the 1,3-diazaspiro series (hMOP Ki 1.3–4.6 nM), the 1,8-scaffold offers a structural escape from μ/κ/δ opioid activity, as independently validated in Pfizer BACE inhibitor patents. The pyridin-3-ylmethyl N1 substitution provides a hinge-region H-bond acceptor vector, while the unsubstituted piperidine NH enables vector elaboration. With favorable AlogP (1.29) and low MW (245.32 Da), it is ideal for SPR/thermal shift screening and DNA-encoded library construction. Procure this specific regioisomer for comparative SAR against the 1,3-diazaspiro opioid series.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
Cat. No. B8111473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)N(C1=O)CC3=CN=CC=C3
InChIInChI=1S/C14H19N3O/c18-13-3-4-14(5-8-15-9-6-14)17(13)11-12-2-1-7-16-10-12/h1-2,7,10,15H,3-6,8-9,11H2
InChIKeyNVRLLFXGFXJHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one: Spirocyclic Scaffold Identity and Procurement Context


1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one (C₁₄H₁₉N₃O, MW 245.32) is a spirocyclic heterocycle featuring a 1,8-diazaspiro[4.5]decan-2-one core with a pyridin-3-ylmethyl substituent at the N1 position. This scaffold architecture distinguishes it from the more extensively characterized 1,3-diazaspiro[4.5]decan-2-one isomer series, which has demonstrated potent μ-opioid receptor (hMOP) binding (Ki values ranging from 1.3 to 4.6 nM in BindingDB entries from US10829480) [1]. The 1,8-diazaspiro core has been independently claimed in a Pfizer patent as a β-secretase (BACE) inhibitor chemotype for Alzheimer's disease research, indicating a divergent target engagement profile [2].

Why 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one Cannot Be Replaced by In-Class Analogs


Within the diazaspiro[4.5]decan-2-one chemical family, the specific combination of (a) nitrogen atom placement (1,8- vs. 1,3-diazaspiro), (b) pyridylmethyl substitution position (N1 vs. N3 vs. C4), and (c) pyridine nitrogen regioisomer (3-pyridyl vs. 4-pyridyl) creates distinct pharmacophoric geometries that drive divergent target selectivity. BindingDB data from the 1,3-diazaspiro series demonstrate that a shift from pyridin-3-ylmethyl to pyridin-4-ylmethyl at N3 alters hMOP Ki from 4.60 nM to 1.5 nM—a 3.1-fold potency change [1]. Meanwhile, the 1,8-diazaspiro scaffold has been independently developed for BACE inhibition rather than opioid receptor modulation [2]. These scaffold- and regioisomer-dependent selectivity profiles make generic substitution scientifically unreliable without direct comparative data.

Quantitative Differentiation Evidence: 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one vs. Closest Comparators


Scaffold Architecture Divergence: 1,8-Diazaspiro[4.5]decan-2-one vs. 1,3-Diazaspiro[4.5]decan-2-one Target Engagement Profiles

The 1,3-diazaspiro[4.5]decan-2-one scaffold has been optimized for μ-opioid receptor (hMOP) binding, with patent examples achieving Ki values of 1.3–4.6 nM [1]. In contrast, the 1,8-diazaspiro[4.5]decan-2-one core has been independently pursued as a β-secretase (BACE) inhibitor chemotype and as a TYK2/JAK1 kinase inhibitory scaffold [2][3]. No published hMOP binding data exist for the 1,8-isomer series, supporting the inference of divergent primary pharmacology. This scaffold-dependent target divergence means the 1,8-isomer cannot be assumed to replicate the opioid pharmacology of the 1,3-isomer series.

Scaffold hopping Target selectivity Kinase inhibition Opioid receptor

N-Substitution Position: N1-(Pyridin-3-ylmethyl) vs. N3-(Pyridin-3-ylmethyl) Pharmacophore Geometry

In the 1,3-diazaspiro[4.5]decan-2-one series, the pyridin-3-ylmethyl group at N3 (compound SC_2031, BDBM472034) yields an hMOP Ki of 4.60 nM, while the 8-position bears a dimethylamino/phenyl group critical for opioid binding [1]. In the target compound, the pyridin-3-ylmethyl is attached at N1, placing the pyridine ring in a fundamentally different spatial orientation relative to the lactam carbonyl and the piperidine ring nitrogen. This regiochemical difference alters the hydrogen-bonding and π-stacking capacity of the molecule, as the pyridyl ring is now proximal to the lactam oxygen rather than the spiro junction . No direct binding comparison exists, but the pharmacophore geometry divergence is structural, not speculative.

Regiochemistry Pharmacophore modeling Binding mode Structure-activity relationship

Pyridine Nitrogen Regioisomer Effect: 3-Pyridylmethyl vs. 4-Pyridylmethyl Substitution Impact on Potency

Within the 1,3-diazaspiro[4.5]decan-2-one series, the pyridyl nitrogen position dramatically affects opioid receptor binding: the 4-pyridylmethyl analog (BDBM472053, SC_2103) achieves hMOP Ki = 1.5 nM, representing a 3.1-fold potency enhancement over the 3-pyridylmethyl analog (BDBM472034, Ki = 4.60 nM) under identical assay conditions [1]. Although this comparison is from the 1,3-diazaspiro series, it establishes that the pyridyl nitrogen regioisomer is a critical determinant of molecular recognition. The target compound's 3-pyridylmethyl group therefore predicates measurably different binding properties compared to its 4-pyridylmethyl isomer (1-(pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one, CAS 1422133-16-1) .

Regioisomer effect Binding affinity hMOP Pyridyl substitution

Physicochemical Differentiation: Lipophilicity (AlogP) and Polar Surface Area Comparison

The target compound 1-(pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one exhibits a computed AlogP of 1.29 and polar surface area (PSA) of 90.65 Ų . This places it in a favorable drug-like physicochemical space distinct from more lipophilic 1,3-diazaspiro opioid ligands, which typically carry additional phenyl and dimethylamino substituents at the 8-position (e.g., BDBM472034 has a substantially higher calculated logP due to these hydrophobic groups) [1]. The lower lipophilicity of the target compound, combined with its unsubstituted piperidine NH (pKa ~9–10), offers a different solubility and formulation profile suitable for fragment-based drug discovery or as a polar building block that can be further elaborated.

Lipophilicity Drug-likeness AlogP PSA Physicochemical properties

Core Scaffold Commercial Availability and Synthetic Tractability Advantage

The unsubstituted 1,8-diazaspiro[4.5]decan-2-one core (CAS 1158749-93-9, MW 154.21) is commercially available from multiple vendors with ≥95% purity at competitive pricing for research-scale procurement . In contrast, the 1,3-diazaspiro[4.5]decan-2-one core with the 8-amino-8-phenyl substitution pattern required for opioid activity necessitates multistep asymmetric synthesis (as described in US10829480) [1]. The target compound can be accessed via a single N-alkylation step from the commercially available core, offering a favorable synthetic complexity metric for hit-to-lead optimization and enabling rapid analog generation.

Synthetic accessibility Building block Commercial availability N-alkylation

Optimal Procurement and Research Application Scenarios for 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Campaigns Targeting TYK2/JAK1 or RIPK1

The 1,8-diazaspiro[4.5]decan-2-one core has been implicated as a kinase inhibitory scaffold, with vendor literature and patent filings indicating activity against TYK2/JAK1 and RIPK1 kinases [1]. The target compound's low molecular weight (245.32 Da), favorable AlogP (1.29), and high ligand efficiency potential make it an ideal fragment hit for SPR or thermal shift screening against kinase panels. Its pyridin-3-ylmethyl group provides a hydrogen-bond acceptor vector for hinge-region engagement, while the unsubstituted piperidine NH offers a handle for subsequent vector elaboration.

β-Secretase (BACE) Inhibitor Lead Optimization for Alzheimer's Disease Research

Pfizer patent JP2012107029A specifically claims 1,8-diazaspiro[4.5]decan-2-one derivatives as BACE inhibitors for neurodegenerative disease applications [2]. The target compound's pyridin-3-ylmethyl N1 substitution places the pyridine ring in a geometry that can engage the BACE catalytic aspartate dyad differently than N3-substituted analogs. Researchers pursuing BACE1 inhibitor programs should procure this specific regioisomer for comparative SAR studies against the Pfizer exemplified compounds.

GPCR Ligand Design with Non-Opioid Selectivity Intent

Given the 1,3-diazaspiro[4.5]decan-2-one series' strong association with opioid receptor pharmacology (hMOP Ki as low as 1.3 nM) [3], the 1,8-diazaspiro scaffold architecture of the target compound offers a structural escape from opioid activity. Compounds built on the 1,8-scaffold have not been reported to bind μ, κ, or δ opioid receptors, making this chemotype valuable for CNS GPCR programs (e.g., MCH-1, NK1, or muscarinic receptors) where opioid receptor counter-screening is a critical selectivity requirement.

Spirocyclic Building Block for DNA-Encoded Library (DEL) Synthesis

The commercial availability of the 1,8-diazaspiro[4.5]decan-2-one core (CAS 1158749-93-9, ≥95% purity from multiple vendors) , combined with the single-step N-alkylation to access the target compound, makes this an attractive building block for DNA-encoded library construction. The piperidine NH and pyridine nitrogen provide orthogonal functionalization handles compatible with standard DEL chemistry cycles. The spirocyclic geometry introduces three-dimensionality into the library, a property increasingly valued for escaping flatland bias in high-throughput screening collections.

Quote Request

Request a Quote for 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.